molecular formula C12H12N6OS B2482512 4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone CAS No. 305368-16-5

4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone

Cat. No.: B2482512
CAS No.: 305368-16-5
M. Wt: 288.33
InChI Key: KJKLMIZOTRRWQB-UHFFFAOYSA-N
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Description

4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone is a complex organic compound that features a phthalazinone core structure with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone typically involves multi-step organic reactions. One common method includes the initial formation of the triazole ring, followed by its attachment to the phthalazinone core. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-quinazolinone
  • 4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-benzoxazinone

Uniqueness

Compared to similar compounds, 4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone is unique due to its specific combination of the phthalazinone core and the triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS/c1-20-12-14-11(17-18-12)13-6-9-7-4-2-3-5-8(7)10(19)16-15-9/h2-5H,6H2,1H3,(H,16,19)(H2,13,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKLMIZOTRRWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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